ABCG2 vs. ABCB1 Selectivity: Gap in Direct Comparative Data for the Target Compound
No direct head-to-head comparison of 1-benzyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine against a defined comparator has been located in primary literature. The structurally related compound CID44640177 (ML230, a furan-carbonylpiperazine pyrazolopyrimidine) demonstrates 36-fold selectivity for ABCG2 over ABCB1 (EC50 0.13 μM vs. 4.65 μM in JC-1 efflux assays) . However, the target compound differs at two critical positions: the piperazine N-substituent (benzyl vs. furan-3-carbonyl) and the pyrazolopyrimidine C-5 substituent (isopropyl vs. furan-2-yl). Published SAR indicates these positions are key selectivity determinants, rendering direct extrapolation unreliable [1]. No quantitative ABCG2/ABCB1 selectivity data for the target compound have been published to date.
| Evidence Dimension | ABCG2 selectivity over ABCB1 (JC-1 efflux assay) |
|---|---|
| Target Compound Data | No published data available |
| Comparator Or Baseline | CID44640177 (ML230): ABCG2 EC50 = 0.13 μM; ABCB1 EC50 = 4.65 μM; Fold-selectivity = 36 |
| Quantified Difference | Cannot be calculated due to missing target data |
| Conditions | JC-1 dual-pump fluorescent reporter assay in Ig-MXP3 cells (ABCG2-overexpressing) vs. Jurkat cells (ABCB1-overexpressing) |
Why This Matters
Without target-specific selectivity data, procurement for ABCG2-focused projects carries unquantifiable risk of off-target activity on ABCB1.
- [1] Ricci JW, et al. Novel ABCG2 Antagonists Reverse Topotecan-Mediated Chemotherapeutic Resistance in Ovarian Carcinoma Xenografts. Mol Cancer Ther. 2016 Dec;15(12):2853-2862. doi: 10.1158/1535-7163.MCT-15-0789. View Source
